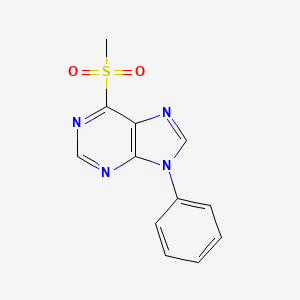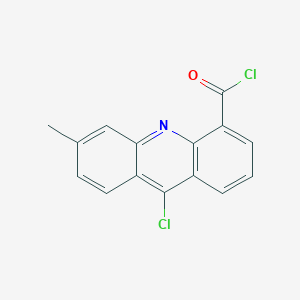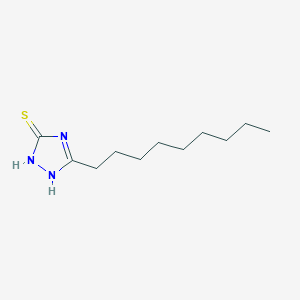![molecular formula C17H12N4S B12927606 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol CAS No. 832151-18-5](/img/structure/B12927606.png)
5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that combines the structural features of quinoline and triazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches such as solvent-free reactions or the use of recyclable catalysts may be employed to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazole ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as monoamine oxidase or acetylcholinesterase, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression or Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 4-phenylquinoline share structural similarities with 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione.
Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione and its various substituted derivatives are structurally related.
Uniqueness
What sets 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione apart is its combined quinoline and triazole structure, which imparts unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Propiedades
Número CAS |
832151-18-5 |
|---|---|
Fórmula molecular |
C17H12N4S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
5-(2-phenylquinolin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-19-16(20-21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,19,20,21,22) |
Clave InChI |
MBVCYFWQWACEEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=S)NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


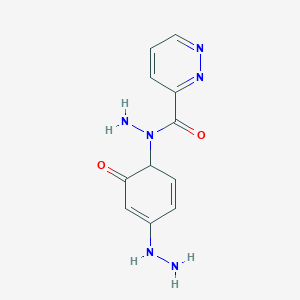
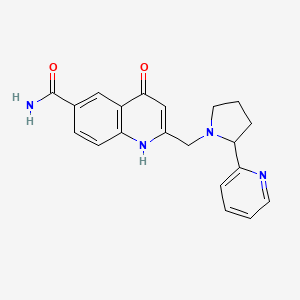

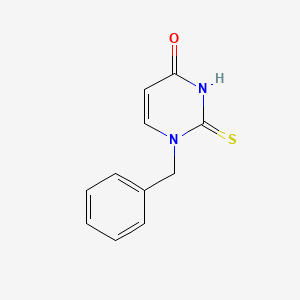
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
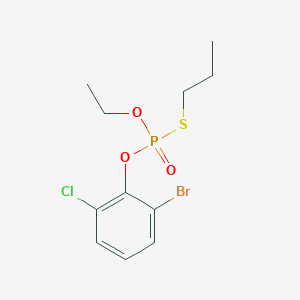
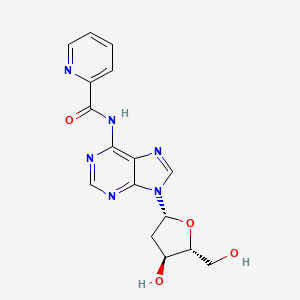

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
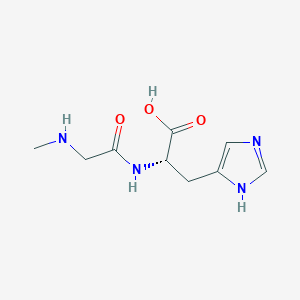
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
